(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Brand Name:
Vulcanchem
CAS No.:
119432-88-1
VCID:
VC20889011
InChI:
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1
SMILES:
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Molecular Formula:
C17H27NO
Molecular Weight:
261.4 g/mol
(R)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
CAS No.: 119432-88-1
Cat. No.: VC20889011
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119432-88-1 |
|---|---|
| Molecular Formula | C17H27NO |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | (2R)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m1/s1 |
| Standard InChI Key | SPOMVKJPPZWHRF-OAHLLOKOSA-N |
| Isomeric SMILES | CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)OC |
| SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
| Canonical SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator